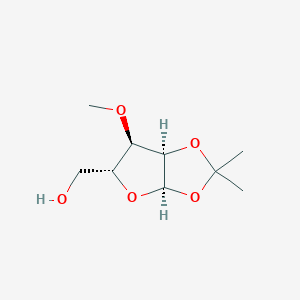

1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C9H16O5 |

|---|---|

分子量 |

204.22 g/mol |

IUPAC名 |

[(3aR,5R,6R,6aR)-6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol |

InChI |

InChI=1S/C9H16O5/c1-9(2)13-7-6(11-3)5(4-10)12-8(7)14-9/h5-8,10H,4H2,1-3H3/t5-,6-,7-,8-/m1/s1 |

InChIキー |

RQRJFIDLNKRBQB-WCTZXXKLSA-N |

異性体SMILES |

CC1(O[C@@H]2[C@@H]([C@H](O[C@@H]2O1)CO)OC)C |

正規SMILES |

CC1(OC2C(C(OC2O1)CO)OC)C |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose

Foreword: The Strategic Importance of a Versatile Chiral Building Block

In the landscape of modern drug discovery and development, the strategic synthesis of chiral intermediates is of paramount importance. Among these, carbohydrate-derived building blocks hold a special place due to their inherent stereochemical complexity and their role as foundational scaffolds for a diverse array of biologically active molecules. 1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose stands out as a particularly valuable intermediate. Its strategic deployment of protecting groups—a stable isopropylidene acetal locking the 1- and 2-hydroxyls and a methyl ether at the 3-position—renders the 5-hydroxyl group selectively available for further synthetic transformations. This targeted reactivity is crucial in the multi-step synthesis of complex nucleoside analogues, which are a cornerstone of antiviral and anticancer therapies. This guide provides a comprehensive technical overview of the synthesis of this key intermediate, grounded in established chemical principles and supported by practical, field-proven insights.

I. Synthetic Strategy: A Two-Step Approach to a Key Intermediate

The synthesis of this compound from D-ribose is elegantly achieved through a two-step synthetic sequence. This strategy is predicated on the differential reactivity of the hydroxyl groups of the starting D-ribose.

The overall synthetic transformation is outlined below:

Caption: Overall workflow for the synthesis of the target molecule.

The initial step involves the selective protection of the cis-diol at the C1 and C2 positions of D-ribofuranose using acetone to form a stable 1,2-O-isopropylidene acetal. This regioselectivity is driven by the favorable thermodynamic stability of the resulting five-membered ring. The subsequent step focuses on the methylation of the remaining secondary hydroxyl group at the C3 position. This is typically achieved via a Williamson ether synthesis, a robust and widely employed method for ether formation.

II. Step 1: Regioselective Protection of D-Ribose

The selective protection of the 1,2-diol of D-ribose is a critical first step that masks the most reactive hydroxyl groups, including the anomeric hydroxyl, and sets the stage for the subsequent selective methylation.

Reaction Scheme:

Caption: Formation of the 1,2-O-isopropylidene acetal.

Mechanistic Insights: The Rationale Behind Acid Catalysis

The formation of the isopropylidene acetal is an acid-catalyzed process. The mechanism involves the protonation of the carbonyl oxygen of acetone, which enhances its electrophilicity. This is followed by nucleophilic attack from one of the hydroxyl groups of the cis-diol of D-ribofuranose. Subsequent proton transfer and elimination of a water molecule generate a resonance-stabilized oxocarbenium ion. Finally, intramolecular attack by the adjacent hydroxyl group, followed by deprotonation, yields the stable five-membered cyclic acetal. The use of an acid catalyst is crucial as it activates the acetone carbonyl group towards nucleophilic attack by the less nucleophilic sugar hydroxyl groups.

Experimental Protocol: Synthesis of 1,2-O-Isopropylidene-D-ribofuranose

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| D-Ribose | 150.13 | 10.0 g | 0.0666 |

| Anhydrous Acetone | 58.08 | 200 mL | - |

| Concentrated Sulfuric Acid | 98.08 | 1.0 mL | - |

| Anhydrous Sodium Carbonate | 105.99 | ~5 g | - |

Procedure:

-

To a stirred suspension of D-ribose in anhydrous acetone at 0-5 °C (ice bath), slowly add concentrated sulfuric acid.

-

Allow the mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction by the portion-wise addition of anhydrous sodium carbonate until effervescence ceases.

-

Filter the solid and concentrate the filtrate under reduced pressure to obtain a crude syrup.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield 1,2-O-isopropylidene-D-ribofuranose as a crystalline solid.

III. Step 2: Selective Methylation of the 3-Hydroxyl Group

With the 1- and 2-hydroxyl groups protected, the C3 hydroxyl is now available for selective methylation. The Williamson ether synthesis is the method of choice for this transformation, offering high yields and operational simplicity.

Reaction Scheme:

Caption: Methylation of the 3-hydroxyl group via Williamson Ether Synthesis.

Mechanistic Insights: The SN2 Pathway to Ether Formation

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] A strong base, typically sodium hydride (NaH), is used to deprotonate the C3 hydroxyl group of the protected ribofuranose, generating a potent nucleophilic alkoxide. This alkoxide then attacks the electrophilic methyl carbon of methyl iodide in a concerted fashion, displacing the iodide leaving group and forming the desired methyl ether. The choice of a polar aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), is critical as it solvates the cation (Na+) without significantly solvating the nucleophilic alkoxide, thereby enhancing its reactivity.

Experimental Protocol: Synthesis of this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 1,2-O-Isopropylidene-D-ribofuranose | 190.18 | 5.0 g | 0.0263 |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 1.26 g | 0.0315 |

| Methyl Iodide | 141.94 | 2.0 mL | 0.0329 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | - |

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1,2-O-isopropylidene-D-ribofuranose in anhydrous THF dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

-

Carefully quench the reaction by the slow addition of methanol, followed by water.

-

Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford this compound.

IV. Characterization of the Final Product

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following are expected spectroscopic data based on the analysis of similar structures.[2]

-

1H NMR (CDCl3): The proton NMR spectrum is expected to show characteristic signals for the anomeric proton (H-1), the protons of the furanose ring, the two methyl groups of the isopropylidene protecting group (as singlets), and the newly introduced methyl ether group (as a singlet).

-

13C NMR (CDCl3): The carbon NMR spectrum should display signals corresponding to all the carbon atoms in the molecule, including the acetal carbon of the isopropylidene group, the carbons of the furanose ring, the two methyl carbons of the isopropylidene group, and the carbon of the methyl ether.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the absence of a broad O-H stretching band (present in the starting material) and the presence of characteristic C-O ether stretching bands.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the product.

V. Conclusion and Future Prospects

The synthesis of this compound is a robust and well-established process that provides a valuable building block for the synthesis of a wide range of complex molecules, particularly nucleoside analogues with potential therapeutic applications.[4] The strategic use of protecting groups, as detailed in this guide, allows for precise control over the reactivity of the ribose scaffold, enabling chemists to introduce desired functionalities at specific positions. The protocols and mechanistic insights provided herein are intended to serve as a comprehensive resource for researchers in the fields of carbohydrate chemistry, medicinal chemistry, and drug development, facilitating the efficient and reliable production of this key synthetic intermediate.

References

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of pharmacological activities of some 3-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose derivatives as potential anti-inflammatory agents and analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Masstech Portal [masstechportal.org]

A Senior Application Scientist's Guide to the Characterization of 1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose

Introduction: The Strategic Importance of a Protected Ribose Intermediate

In the landscape of drug discovery and development, particularly in the synthesis of nucleoside analogs, the precise control of stereochemistry and regioselectivity is paramount. 1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose stands as a critical intermediate in this arena. Its structure, derived from D-ribose, features a strategic protection scheme: the 1- and 2-hydroxyl groups are masked as a stable isopropylidene acetal (an acetonide), while the 3-hydroxyl is methylated. This configuration leaves the 5-hydroxyl group accessible for further chemical modification, making it a valuable building block for the synthesis of complex antiviral and antitumor agents.[1] As purine nucleoside analogs, derivatives of this compound often target indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis.[1]

This technical guide provides an in-depth exploration of the synthesis and characterization of this key intermediate. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the underlying chemical principles and rationale behind each step. The methodologies described herein are designed to be self-validating, ensuring that researchers can confidently prepare, purify, and confirm the identity and purity of this compound for their downstream applications.

Synthesis and Purification: A Logic-Driven Approach

The synthesis of this compound is a multi-step process that begins with the readily available D-ribose. The strategic sequence of protection and methylation is crucial for achieving the desired product with high yield and purity.

Diagram of the Synthetic Pathway

Caption: Synthetic route to the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1,2-O-Isopropylidene-α-D-ribofuranose

-

Rationale: The initial step involves the protection of the cis-diol at the 1 and 2 positions of D-ribose. The use of acetone with a catalytic amount of acid (like sulfuric acid) favors the formation of the thermodynamically stable five-membered ring of the 1,2-isopropylidene group. This reaction must be carefully controlled to prevent the formation of the di-isopropylidene derivative and other side products.

-

Procedure:

-

Suspend D-ribose (1 equivalent) in anhydrous acetone.

-

Cool the suspension in an ice bath and add concentrated sulfuric acid dropwise (catalytic amount).

-

Allow the mixture to stir at room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield 1,2-O-Isopropylidene-α-D-ribofuranose.

-

Step 2: Methylation of the 3-O-Position

-

Rationale: With the 1 and 2 positions protected, the 3-hydroxyl group is now available for methylation. A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group, forming a reactive alkoxide. This is followed by the addition of an electrophilic methyl source, typically methyl iodide (CH₃I). Anhydrous conditions are critical to prevent quenching of the base and alkoxide.

-

Procedure:

-

Dissolve 1,2-O-Isopropylidene-α-D-ribofuranose (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the solution in an ice bath and add sodium hydride (1.1 equivalents) portion-wise.

-

Allow the mixture to stir for 30 minutes at 0°C.

-

Add methyl iodide (1.2 equivalents) dropwise and allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow addition of methanol, followed by water.

-

Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification and Physical Properties

The crude product is purified by flash column chromatography on silica gel. The final product, this compound, is typically a colorless oil or a low-melting solid.

| Property | Expected Value | Rationale / Comparative Data |

| Molecular Formula | C₁₀H₁₈O₅ | Calculated from structure. |

| Molecular Weight | 218.25 g/mol | Calculated from molecular formula. |

| Appearance | Colorless Oil / White Solid | Based on similar protected ribofuranose derivatives. |

| Melting Point | Not available in literature | Expected to be a low-melting solid. For comparison, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose has a melting point of 109-110°C. |

| Optical Rotation [α]D | Not available in literature | A specific rotation value would need to be experimentally determined. It is expected to be dextrorotatory. |

Spectroscopic Characterization: The Definitive Fingerprint

A combination of spectroscopic techniques is essential to unambiguously confirm the structure and purity of the synthesized compound.

Diagram of the Characterization Workflow

Caption: Workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. The expected chemical shifts (in CDCl₃) are predicted based on the known data for its constitutional isomer, Methyl 2,3-O-isopropylidene-β-D-ribofuranoside, with adjustments made for the different placement of the methyl group.[2]

¹H NMR Spectroscopy:

-

Rationale: The proton NMR spectrum will confirm the presence of all expected protons and their connectivity through analysis of chemical shifts, integration, and coupling constants. The key is to distinguish the protons on the furanose ring and the protecting groups.

-

Experimental Protocol:

-

Dissolve ~10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

-

Expected ¹H NMR Data (Predicted):

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |

| H-1 | ~5.8 | d | ~3.7 | Anomeric proton, coupled to H-2. |

| H-2 | ~4.6 | d | ~3.7 | Coupled to H-1. |

| H-3 | ~3.9 | d | ~3.0 | Coupled to H-4. Methylation at 3-O will shift this proton downfield compared to the unmethylated precursor. |

| H-4 | ~4.3 | m | - | Coupled to H-3 and H-5 protons. |

| H-5, H-5' | ~3.7-3.8 | m | - | Diastereotopic methylene protons. |

| -OCH₃ | ~3.4 | s | - | Singlet for the methyl ether protons. |

| -C(CH₃)₂ | ~1.5, ~1.3 | s, s | - | Two distinct singlets for the diastereotopic methyl groups of the isopropylidene acetal. |

¹³C NMR Spectroscopy:

-

Rationale: The ¹³C NMR spectrum confirms the carbon framework of the molecule. The number of signals should correspond to the number of unique carbon atoms.

-

Experimental Protocol:

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

-

Expected ¹³C NMR Data (Predicted):

| Carbon | Predicted δ (ppm) | Assignment Rationale |

| C-1 | ~105 | Anomeric carbon. |

| C-2 | ~85 | Carbon involved in the acetal linkage. |

| C-3 | ~82 | Carbon bearing the methyl ether, shifted downfield due to methylation. |

| C-4 | ~84 | Furanose ring carbon. |

| C-5 | ~63 | Methylene carbon. |

| -OCH₃ | ~58 | Methyl ether carbon. |

| C (CH₃)₂ | ~112 | Quaternary carbon of the isopropylidene group. |

| -C(C H₃)₂ | ~26, ~25 | Diastereotopic methyl carbons of the isopropylidene group. |

Mass Spectrometry (MS)

-

Rationale: Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. Electron Ionization (EI) is a common technique for this type of molecule.

-

Experimental Protocol:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC-MS.

-

Acquire the EI mass spectrum.

-

-

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak at m/z = 218, corresponding to the molecular weight of the compound, may be observed, though it might be weak.

-

[M-CH₃]⁺ Peak: A prominent peak at m/z = 203, resulting from the loss of a methyl radical from the isopropylidene group or the methyl ether. This is a very common fragmentation pathway for isopropylidene acetals.

-

Base Peak: A characteristic and often base peak at m/z = 101 is expected, corresponding to the stable 2,2-dimethyl-1,3-dioxolane cation fragment.[3]

-

Infrared (IR) Spectroscopy

-

Rationale: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum should confirm the presence of C-O bonds, C-H bonds, and the isopropylidene group, and importantly, the absence of a hydroxyl (-OH) group.

-

Experimental Protocol:

-

Acquire the IR spectrum of the neat oil or a KBr pellet of the solid product using an FTIR spectrometer.

-

-

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2990-2850 | C-H stretch | Alkanes (furanose ring, methyls) |

| ~1380, ~1370 | C-H bend | Gem-dimethyl of isopropylidene group (characteristic doublet)[4] |

| ~1250-1000 | C-O stretch | Ethers and acetal |

| Absence of: | ||

| ~3600-3200 | O-H stretch | Alcohol |

The absence of a broad absorption band in the 3600-3200 cm⁻¹ region is a critical indicator of the successful methylation of the 3-hydroxyl group.

Conclusion

The successful characterization of this compound relies on a systematic and multi-faceted analytical approach. By combining a well-reasoned synthetic strategy with comprehensive spectroscopic analysis, researchers can confidently verify the structure and purity of this essential building block. The data and protocols presented in this guide serve as a robust framework for scientists in the field of medicinal chemistry and drug development, enabling the reliable production of this intermediate for the synthesis of next-generation therapeutics.

References

- 1. hmdb.ca [hmdb.ca]

- 2. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the NMR Analysis of 1,2-O-Isopropylidene-3-O-methyl-α-D-ribofuranose

Introduction

In the field of carbohydrate chemistry and drug development, protected monosaccharides are fundamental building blocks for the synthesis of complex oligosaccharides, nucleoside analogues, and other bioactive molecules.[1] 1,2-O-Isopropylidene-3-O-methyl-α-D-ribofuranose is a specifically protected derivative of D-ribose, a critical component of RNA.[2] The strategic placement of the isopropylidene and methyl protecting groups makes it a valuable intermediate, allowing for selective chemical modification at the C5 hydroxyl position.

Precise structural confirmation of such intermediates is paramount to ensure the success of multi-step synthetic pathways. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous characterization of these molecules in solution. This guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectra of 1,2-O-Isopropylidene-3-O-methyl-α-D-ribofuranose, offering field-proven insights into spectral interpretation, experimental design, and data validation for researchers and drug development professionals.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The interpretation relies on analyzing chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and scalar coupling constants (J-values). The rigid bicyclic system formed by the fusion of the furanose and dioxolane (isopropylidene) rings significantly influences the conformation and, consequently, the observed J-values.

Causality Behind Expected Chemical Shifts and Couplings:

-

H1 (Anomeric Proton): As an acetal proton, H1 is expected to be the most downfield of the ring protons, appearing as a doublet due to coupling with H2. Its chemical shift is influenced by the C1-O-C-O-C2 system.

-

H2 & H3: These protons are part of the rigid 1,2-O-isopropylidene ring system. The cis relationship between H1 and H2 on the furanose ring typically results in a measurable J-coupling (J₁,₂). H3 is directly attached to the carbon bearing the O-methyl group, which will influence its chemical environment.

-

H4: This proton acts as a crucial link, coupling to H3 and the two C5 protons (H5a, H5b). Its multiplicity will be complex (e.g., triplet of doublets) depending on the respective J-values.

-

H5a & H5b: These are diastereotopic protons of the CH₂OH group (at C5, assuming no substitution) and will appear as distinct signals, likely as doublets of doublets due to geminal coupling (J₅ₐ,₅ₑ) and vicinal coupling to H4 (J₄,₅ₐ and J₄,₅ₑ).

-

OCH₃ Protons: The methyl group at the C3 position will appear as a sharp singlet, typically in the range of 3.3-3.5 ppm.

-

Isopropylidene Protons: The two methyl groups of the isopropylidene protector are diastereotopic due to the chiral environment of the furanose ring. Therefore, they are expected to appear as two distinct singlets, usually between 1.3 and 1.6 ppm.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H1 | ~5.8 - 6.0 | d | J₁,₂ ≈ 4-5 Hz |

| H2 | ~4.5 - 4.7 | d | J₁,₂ ≈ 4-5 Hz |

| H3 | ~3.8 - 4.0 | d | J₃,₄ ≈ 2-3 Hz |

| H4 | ~4.2 - 4.4 | m | - |

| H5a, H5b | ~3.6 - 3.8 | m | - |

| OCH₃ | ~3.4 | s | - |

| C(CH₃)₂ | ~1.5 | s | - |

| C(CH₃)₂ | ~1.3 | s | - |

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their electronic environment.

-

C1 (Anomeric Carbon): As an acetal carbon, C1 will be the most downfield signal among the ring carbons, typically >100 ppm.

-

C(CH₃)₂ (Isopropylidene Quaternary Carbon): This quaternary carbon will also appear significantly downfield, often above 110 ppm.[1]

-

C2, C3, C4: These carbons of the furanose ring will resonate in the typical carbohydrate region of 70-90 ppm. C3, being attached to the electron-donating O-methyl group, may be shifted slightly downfield compared to a similar carbon with a free hydroxyl.

-

C5: The primary carbon (CH₂OH) will be the most upfield of the ring carbons, typically around 60-65 ppm.

-

OCH₃: The methyl carbon will appear around 55-60 ppm.

-

C(CH₃)₂: The two isopropylidene methyl carbons will be upfield, typically between 25 and 30 ppm.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 | ~104 - 106 |

| C2 | ~85 - 87 |

| C3 | ~81 - 83 |

| C4 | ~84 - 86 |

| C5 | ~62 - 64 |

| OCH₃ | ~56 - 58 |

| C (CH₃)₂ | ~112 - 114 |

| C(CH₃ )₂ | ~26 - 28 |

| C(CH₃ )₂ | ~24 - 26 |

Structural Verification with 2D NMR Spectroscopy

To validate the assignments from 1D NMR, two-dimensional (2D) experiments are essential. They provide a self-validating system by confirming the connectivity of the molecular framework.

Workflow for 2D NMR Analysis

Caption: Workflow for NMR-based structure validation.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are scalar-coupled (typically through 2-3 bonds). Cross-peaks in the COSY spectrum would confirm the following critical connectivities:

-

H1 ↔ H2

-

H2 ↔ H3 (expected to be weak or absent if the dihedral angle is ~90°)

-

H3 ↔ H4

-

H4 ↔ H5a and H4 ↔ H5b

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It is the most reliable method for assigning carbon signals. For example, the proton signal at ~5.9 ppm (H1) will show a cross-peak with the carbon signal at ~105 ppm (C1).

Visualization of Key COSY Correlations

Caption: Expected ¹H-¹H COSY correlations.

Experimental Protocol: NMR Sample Preparation and Acquisition

This protocol describes a self-validating system for acquiring high-quality NMR data.

A. Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of the dried sample (1,2-O-isopropylidene-3-O-methyl-α-D-ribofuranose) directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this type of compound. For enhanced signal resolution, using a solvent containing a known internal standard like tetramethylsilane (TMS) is recommended.

-

Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A clear, homogeneous solution is required.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent shimming problems and ensure spectral quality.

B. NMR Data Acquisition

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp, symmetrical solvent peak.

-

¹H Spectrum Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Typical parameters: 16-32 scans, spectral width of ~12 ppm, relaxation delay of 1-2 seconds.

-

Carefully phase the spectrum and set the reference (TMS to 0.00 ppm).

-

-

¹³C Spectrum Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 512-2048 scans, spectral width of ~220 ppm, relaxation delay of 2 seconds.

-

-

2D Spectra Acquisition (COSY & HSQC):

-

Acquire a standard gradient-selected COSY experiment.

-

Acquire a standard gradient-selected HSQC experiment optimized for one-bond C-H coupling (~145 Hz).

-

-

Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

Conclusion

The structural elucidation of protected carbohydrates like 1,2-O-isopropylidene-3-O-methyl-α-D-ribofuranose is unequivocally dependent on NMR spectroscopy. By combining 1D ¹H and ¹³C experiments with 2D COSY and HSQC correlations, a complete and unambiguous assignment of all proton and carbon signals can be achieved. The predicted data and workflows presented in this guide offer a reliable blueprint for researchers to confirm the identity and purity of their synthetic intermediates, ensuring the integrity of subsequent steps in complex synthetic projects.

References

physical properties of 1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose

An In-Depth Technical Guide to the Physicochemical Characterization of 1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose

Introduction

This compound is a protected carbohydrate derivative of significant interest in synthetic organic chemistry and drug development. As a derivative of D-ribose, it serves as a crucial chiral building block, particularly in the synthesis of modified nucleosides and other bioactive molecules.[1][2] The strategic placement of isopropylidene (acetonide) and methyl protecting groups renders specific hydroxyl positions inert while leaving others available for chemical modification, thereby guiding the stereochemical outcome of synthetic routes. This compound is recognized as a purine nucleoside analog and is implicated in research targeting indolent lymphoid malignancies through mechanisms such as the inhibition of DNA synthesis and induction of apoptosis.[3]

This guide provides a comprehensive overview of the physical and spectroscopic properties of this compound. For researchers and drug development professionals, a thorough understanding of these characteristics is fundamental for its effective handling, reaction monitoring, and quality control. Due to the limited availability of published data for this specific molecule, this document synthesizes information from closely related structural analogs to provide a predictive and methodological framework for its characterization.

Molecular Structure and Physicochemical Properties

The structure of this compound features a central D-ribofuranose ring. The hydroxyl groups at the C1 and C2 positions are protected by an isopropylidene group, forming a fused 1,3-dioxolane ring. A methyl ether is present at the C3 position, leaving the C5 primary hydroxyl group as the main site for further functionalization. This protection scheme enhances the molecule's solubility in organic solvents and is a common strategy in carbohydrate chemistry.[4]

Molecular Attributes

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₅ | Calculated |

| Molecular Weight | 218.25 g/mol | Calculated |

| IUPAC Name | [(3aR,4R,6S,6aR)-6-methoxy-2,2-dimethyl-tetrahydrofuro[3,4-d][1][5]dioxol-4-yl]methanol | IUPAC Nomenclature |

| CAS Number | 35506-61-7 | [6] |

Predicted Physical Properties

The physical state and solubility are critical parameters for experimental design, including reaction setup, purification, and formulation.

| Property | Predicted Value / State | Rationale / Comparative Data |

| Appearance | Colorless to pale yellow oil or low-melting solid | Many protected monosaccharides, such as methyl 2,3-O-isopropylidene-β-D-ribofuranoside, are described as straw-colored syrups.[7] |

| Melting Point | Not available. Expected to be low if solid. | For comparison, the related but more complex compound 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose is a crystalline solid with a melting point of 109-111 °C.[8] The absence of the second isopropylidene group and the presence of a methyl ether on the target molecule likely result in a lower melting point. |

| Boiling Point | Not available. Likely decomposes upon heating at atmospheric pressure. | High molecular weight carbohydrate derivatives are typically purified by chromatography rather than distillation to avoid thermal decomposition. |

| Solubility | Soluble in methanol, ethanol, chloroform, ethyl acetate, DMSO, DMF. Insoluble in water. | The isopropylidene and methyl ether groups significantly increase the lipophilicity of the molecule. Similar protected sugars show good solubility in a range of organic solvents.[8][9] |

| Optical Rotation | Expected to be levorotatory or dextrorotatory. | As a chiral molecule derived from D-ribose, it will exhibit optical activity. The specific rotation value requires experimental determination. |

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the unambiguous structural confirmation and purity assessment of synthetic intermediates like this compound. The following sections detail the expected spectral data based on the analysis of closely related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information regarding the molecular skeleton and stereochemistry. Predictions are based on well-documented spectra of similar ribofuranoside derivatives.[10]

-

Expertise in Causality: The choice of deuterated solvent is critical; chloroform-d (CDCl₃) is typically used due to the compound's nonpolar nature. The chemical shifts (δ) are influenced by the electron-withdrawing effects of oxygen atoms and the rigid conformation imposed by the fused ring system.

-

¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for each proton. Key predicted signals include:

-

H1: A singlet or narrow doublet around δ 5.0 ppm. The lack of a proton at C2 in many related structures often simplifies this signal.[10]

-

H2 & H3: Doublets between δ 4.5-4.9 ppm, with a characteristic coupling constant (³JH2-H3) of approximately 6.0 Hz, indicative of their cis relationship on the furanose ring.[10]

-

H4: A multiplet around δ 4.4 ppm.

-

-OCH₃: A sharp singlet at approximately δ 3.4 ppm, a key indicator of the methyl ether group.[10]

-

Isopropylidene -CH₃: Two distinct singlets between δ 1.3-1.6 ppm, representing the two diastereotopic methyl groups of the acetonide protector.[10]

-

C5-H₂ & C5-OH: Signals for the C5 methylene protons and the hydroxyl proton would appear in the δ 3.6-3.8 ppm region, often as complex multiplets.

-

-

¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR spectrum will confirm the carbon framework.

-

C=O (from acetone): A signal around δ 112 ppm is characteristic of the quaternary carbon of the isopropylidene group.[10]

-

C1 (Anomeric Carbon): A signal between δ 105-110 ppm.[10]

-

C2, C3, C4: Resonances for the ring carbons typically appear between δ 81-89 ppm.[10]

-

C5: The primary carbon at C5 is expected around δ 64-65 ppm.[10]

-

-OCH₃: The methyl ether carbon will produce a signal around δ 55-56 ppm.[10]

-

Isopropylidene -CH₃: Two signals for the methyl carbons will be observed between δ 24-27 ppm.[10]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

-OH Stretch: A broad absorption band is expected in the range of 3400-3500 cm⁻¹, corresponding to the primary hydroxyl group at the C5 position.[7]

-

C-H Stretch: Strong, sharp peaks between 2850-3000 cm⁻¹ will be present, corresponding to the C-H bonds of the alkyl and methoxy groups.[7]

-

C-O Stretch: A strong, complex series of bands between 1000-1300 cm⁻¹ will dominate the fingerprint region, characteristic of the C-O single bonds in the furanose ring and ether linkages.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

-

Expected Molecular Ion: For an exact mass measurement using a high-resolution technique like ESI-TOF or MALDI-TOF, the [M+Na]⁺ adduct is commonly observed for carbohydrates, which would appear at m/z 241.1.[7]

-

Fragmentation Pattern: Common fragmentation pathways would include the loss of a methyl group (M-15) from an isopropylidene moiety or the loss of acetone (M-58).

Experimental Protocols

To ensure data integrity, standardized and validated protocols must be employed. The following methodologies provide a framework for the precise characterization of this compound.

Workflow for Structural Confirmation via NMR Spectroscopy

This workflow outlines a self-validating system for obtaining unambiguous structural data.

Caption: Workflow for unambiguous NMR-based structural verification.

Determination of Specific Optical Rotation

This procedure is critical for confirming the enantiomeric integrity of the material.

-

Preparation: Accurately weigh approximately 100 mg of the compound (w) and dissolve it in a 10 mL volumetric flask using chloroform (or another specified solvent) to the mark. This concentration (c) is approximately 1 g/100 mL.

-

Instrument Calibration: Calibrate the polarimeter using a blank cell filled with the pure solvent.

-

Measurement: Fill a 1 decimeter (l = 1) polarimeter cell with the prepared solution, ensuring no air bubbles are present in the light path.

-

Data Collection: Record the observed rotation (α) at a specified temperature (T), typically 20 °C, using the sodium D-line (λ = 589 nm).

-

Calculation: Calculate the specific rotation [α] using the formula: [α]Tλ = α / (l × c)

-

Trustworthiness: The measurement should be repeated three times, and the average value reported. This ensures reproducibility and minimizes random error, making the protocol self-validating.

Conclusion

This compound is a valuable synthetic intermediate whose utility is predicated on its specific chemical structure and purity. While direct, comprehensive physical data for this compound is sparse in the literature, a robust characterization can be achieved through the combined application of standard analytical techniques. The predictive spectroscopic data and detailed experimental protocols outlined in this guide provide researchers with the necessary framework to confidently identify, handle, and employ this molecule in their synthetic endeavors, ensuring both the efficiency of their research and the integrity of their results.

References

- 1. madridge.org [madridge.org]

- 2. Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Ido proteins [idoproteins.com]

- 4. EP1260516A1 - Method for producing a beta-D-ribofuranose derivative or an optical isomer thereof - Google Patents [patents.google.com]

- 5. 1,2;5,6-Di-O-isopropylidene-3-C-nitromethyl-α-d-allofuranose - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,2-O-Isopropylidene-3-O-Methyl-D-ribofuranose CAS#: 35506-61-7 [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. synthose.com [synthose.com]

- 9. synthose.com [synthose.com]

- 10. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose: A Key Intermediate in Nucleoside Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Protected Ribofuranose

In the landscape of modern medicinal chemistry, particularly in the development of antiviral and anticancer nucleoside analogues, the precise manipulation of the ribose scaffold is paramount. 1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose (CAS Number: 35506-61-7 ) emerges as a pivotal intermediate, offering a synthetically versatile platform for the construction of complex nucleosides. Its strategic importance lies in the selective protection of the hydroxyl groups of D-ribose, leaving a single reactive site for subsequent chemical transformations. This guide provides an in-depth exploration of its synthesis, properties, and critical applications, underscoring the rationale behind the experimental choices in its preparation and use. As a purine nucleoside analog, derivatives of this compound have shown broad antitumor activity, particularly targeting indolent lymphoid malignancies through mechanisms such as the inhibition of DNA synthesis and induction of apoptosis.[1]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes its key characteristics.

| Property | Value | Source |

| CAS Number | 35506-61-7 | Internal Compilation |

| Molecular Formula | C₉H₁₆O₅ | Internal Compilation |

| Molecular Weight | 204.22 g/mol | Internal Compilation |

| Appearance | White to off-white powder | Internal Compilation |

| Boiling Point (Predicted) | 277.6 ± 40.0 °C | Internal Compilation |

| Density (Predicted) | 1.23 ± 0.1 g/cm³ | Internal Compilation |

| pKa (Predicted) | 14.25 ± 0.10 | Internal Compilation |

Synthesis: A Stepwise Approach with Mechanistic Insights

The synthesis of this compound is a multi-step process that begins with the readily available D-ribose. The overall strategy involves the selective protection of the cis-diols at the 1,2- and a transient protection at the 5-position, followed by methylation of the remaining free hydroxyl group at the 3-position.

Step 1: Formation of 1,2:5,6-Di-O-isopropylidene-α-D-ribofuranose (A Logical Precursor)

The initial step in many synthetic routes involving D-ribose is its protection to prevent unwanted side reactions. The formation of an isopropylidene acetal (acetonide) is a common and efficient method for protecting vicinal diols. This is typically achieved by reacting D-ribose with acetone in the presence of an acid catalyst.

Experimental Protocol: Synthesis of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside (A closely related and illustrative procedure)

-

Reaction Setup: Suspend D-ribose in a mixture of acetone and methanol.

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Neutralization: Quench the reaction by adding a suitable base, such as sodium bicarbonate, until the acidic catalyst is neutralized.

-

Workup: Filter the mixture to remove any solids and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure methyl 2,3-O-isopropylidene-β-D-ribofuranoside.[3]

Causality Behind Experimental Choices:

-

Acetone and Acid Catalyst: The use of acetone in the presence of an acid catalyst facilitates the formation of the five-membered dioxolane ring across the cis-hydroxyl groups at the C1 and C2 positions, which is thermodynamically favored.

-

Methanol: The inclusion of methanol in this specific protocol leads to the formation of the methyl glycoside at the anomeric carbon.

Step 2: Selective Methylation of the 3-O Position

With the 1,2-hydroxyl groups protected, the next crucial step is the selective methylation of the hydroxyl group at the C3 position. This is typically achieved using a methylating agent in the presence of a base.

Experimental Protocol (Generalized):

-

Reaction Setup: Dissolve the 1,2-O-isopropylidene-D-ribofuranose intermediate in a suitable anhydrous solvent (e.g., tetrahydrofuran or dimethylformamide).

-

Deprotonation: Add a strong base, such as sodium hydride, to the solution at a reduced temperature (e.g., 0 °C) to deprotonate the free hydroxyl group at the C3 position.

-

Methylation: Slowly add a methylating agent, such as methyl iodide or dimethyl sulfate, to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature or with gentle heating until completion, as monitored by TLC.

-

Quenching and Workup: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent.

-

Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. Purify the crude product by column chromatography to obtain the final this compound.

Causality Behind Experimental Choices:

-

Strong Base: The use of a strong, non-nucleophilic base like sodium hydride is crucial for the complete deprotonation of the hydroxyl group, forming a reactive alkoxide intermediate.

-

Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions to prevent the quenching of the base and the hydrolysis of the starting material and product.

Applications in Drug Development: A Gateway to Novel Nucleosides

The true value of this compound lies in its role as a versatile intermediate for the synthesis of modified nucleosides with therapeutic potential. The protected and selectively methylated ribose backbone allows for the introduction of various nucleobases and further modifications at the 5-position.

Key Intermediate in Antiviral Drug Synthesis

Protected ribofuranose derivatives are fundamental building blocks in the synthesis of several important antiviral drugs. For instance, in the synthesis of Remdesivir , a broad-spectrum antiviral agent, a protected ribonolactone is a key intermediate.[5][6] While not a direct precursor, the synthetic strategies employed for this compound are analogous to those used to create the modified sugar moiety in Remdesivir.

Similarly, in the synthesis of Galidesivir , another broad-spectrum antiviral, a 2',3'-di-O-isopropylidene-protected substrate is utilized for phosphorylation.[7] This highlights the importance of the isopropylidene protecting group in facilitating key transformations in the synthesis of complex nucleoside analogues.

The synthesis of these antiviral agents often involves the coupling of a modified nucleobase with a suitably protected and functionalized ribose derivative. The 3-O-methyl group in the title compound can influence the compound's biological activity and metabolic stability.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be observed when handling this compound and its synthetic precursors. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.

Conclusion: An Indispensable Tool for Medicinal Chemists

This compound represents a cornerstone intermediate in the synthesis of modified nucleosides. Its preparation, though requiring careful control of protecting group chemistry, provides a reliable route to a versatile building block. The strategic placement of the isopropylidene and methyl groups allows for precise and selective modifications of the ribose scaffold, enabling the synthesis of novel drug candidates with potential applications in antiviral and anticancer therapies. The principles and protocols outlined in this guide are intended to provide researchers and drug development professionals with a solid foundation for the effective utilization of this valuable synthetic intermediate.

References

- 1. This compound | Health System Action Network Lab [health.gentaur.com]

- 2. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. repository.ias.ac.in [repository.ias.ac.in]

- 6. Total synthesis of remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Galidesivir Triphosphate Promotes Stalling of Dengue-2 Virus Polymerase Immediately Prior to Incorporation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose

This guide provides a comprehensive overview of the synthesis of 1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose, a crucial intermediate in the synthesis of various biologically active nucleoside analogues. The primary audience for this document includes researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry. This document offers a detailed, step-by-step protocol, an exploration of the underlying chemical principles, and guidance on the characterization of the final product, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of a Versatile Building Block

This compound serves as a key chiral building block in the synthesis of modified ribonucleosides. These synthetic nucleosides are instrumental in the development of antiviral and anticancer therapeutics. The strategic placement of the isopropylidene and methyl groups provides selective protection of the hydroxyl functionalities of the D-ribose core, allowing for precise chemical modifications at other positions. This controlled manipulation is paramount in the rational design of novel drug candidates with enhanced efficacy and metabolic stability.

Strategic Selection of the Starting Material: D-Ribose

The synthesis of this compound commences with the readily available and cost-effective pentose sugar, D-ribose. D-ribose is a natural monosaccharide and a fundamental component of ribonucleic acid (RNA), making it an ideal and biochemically relevant starting point for the synthesis of nucleoside analogues.[1] Its inherent chirality is preserved throughout the synthetic sequence, ensuring the production of the desired stereoisomer of the target molecule.

Synthetic Strategy: A Two-Step Approach

The conversion of D-ribose to this compound is efficiently achieved through a two-step synthetic sequence:

-

Protection of the 1,2- and -diol: The vicinal cis-hydroxyl groups at the C1 and C2 positions of the D-ribofuranose ring are selectively protected as an isopropylidene acetal (also known as an acetonide).

-

Methylation of the 3-hydroxyl group: The remaining free hydroxyl group at the C3 position is then methylated to yield the final product.

This strategy hinges on the selective reactivity of the hydroxyl groups of D-ribose, a concept that will be elaborated upon in the subsequent sections.

Experimental Protocol

Part 1: Synthesis of 1,2-O-Isopropylidene-D-ribofuranose

This initial step involves the acid-catalyzed protection of the 1,2-diol of D-ribose. The reaction with acetone in the presence of an acid catalyst leads to the formation of a five-membered dioxolane ring, which is thermodynamically favored for vicinal cis-diols on a furanose ring.

Materials and Reagents:

| Reagent | Quantity | Molar Equiv. | Purity |

| D-Ribose | 10.0 g | 1.0 | >99% |

| Acetone | 200 mL | - | Reagent Grade |

| 2,2-Dimethoxypropane | 20 mL | - | >98% |

| p-Toluenesulfonic acid monohydrate | 0.5 g | - | >98% |

| Sodium bicarbonate | As needed | - | Saturated aq. sol. |

| Anhydrous sodium sulfate | As needed | - | Granular |

| Ethyl acetate | As needed | - | Reagent Grade |

| Hexane | As needed | - | Reagent Grade |

Step-by-Step Procedure:

-

To a stirred suspension of D-ribose (10.0 g) in acetone (200 mL) in a 500 mL round-bottom flask, add 2,2-dimethoxypropane (20 mL) and p-toluenesulfonic acid monohydrate (0.5 g).

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

-

Upon completion of the reaction, carefully neutralize the acid catalyst by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Remove the acetone and other volatile components under reduced pressure using a rotary evaporator.

-

Partition the resulting residue between ethyl acetate (100 mL) and water (50 mL).

-

Separate the organic layer, and wash it sequentially with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude syrup.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 1,2-O-isopropylidene-D-ribofuranose as a colorless oil.

Part 2: Synthesis of this compound

The second and final step is the methylation of the free 3-hydroxyl group of the protected ribofuranose intermediate. This is achieved via a Williamson ether synthesis, a robust and widely used method for the formation of ethers.[2][3][4]

Materials and Reagents:

| Reagent | Quantity | Molar Equiv. | Purity |

| 1,2-O-Isopropylidene-D-ribofuranose | 5.0 g | 1.0 | - |

| Sodium hydride (60% dispersion in mineral oil) | 1.2 g | 1.2 | - |

| Methyl iodide | 2.0 mL | 1.3 | >99% |

| Anhydrous Tetrahydrofuran (THF) | 100 mL | - | DriSolv® |

| Methanol | As needed | - | Reagent Grade |

| Diethyl ether | As needed | - | Reagent Grade |

| Saturated aqueous ammonium chloride | As needed | - | - |

Step-by-Step Procedure:

-

To a flame-dried 250 mL round-bottom flask under an inert atmosphere of nitrogen or argon, add a 60% dispersion of sodium hydride (1.2 g) in mineral oil.

-

Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, and then carefully decant the hexane.

-

Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 1,2-O-isopropylidene-D-ribofuranose (5.0 g) in anhydrous THF (20 mL) to the stirred suspension of sodium hydride.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should be observed.

-

To the resulting alkoxide solution, add methyl iodide (2.0 mL) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.

-

Upon completion, cautiously quench the reaction by the slow addition of methanol (5 mL) at 0 °C to destroy any unreacted sodium hydride.

-

Add a saturated aqueous solution of ammonium chloride (50 mL) and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield this compound as a clear oil.

Mechanistic Insights: The "Why" Behind the "How"

A thorough understanding of the reaction mechanisms is critical for troubleshooting and optimizing the synthetic protocol.

Mechanism of Isopropylidene Acetal Formation

The formation of the isopropylidene acetal is an acid-catalyzed process that proceeds through the following key steps:[5][6][7]

-

Protonation of Acetone: The acid catalyst protonates the carbonyl oxygen of acetone, rendering the carbonyl carbon more electrophilic.

-

Nucleophilic Attack: A lone pair of electrons from one of the hydroxyl groups of the vicinal diol attacks the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the newly formed oxonium ion to another acetone molecule or the conjugate base of the acid catalyst.

-

Intramolecular Cyclization: The second hydroxyl group of the diol attacks the protonated hemiacetal intermediate, leading to the formation of a five-membered ring.

-

Deprotonation: The final step involves the deprotonation of the oxonium ion to yield the neutral isopropylidene acetal and regenerate the acid catalyst.

Caption: Acid-catalyzed formation of the isopropylidene acetal.

Mechanism of Williamson Ether Synthesis

The methylation of the 3-hydroxyl group follows the classical Williamson ether synthesis pathway, which is a bimolecular nucleophilic substitution (SN2) reaction.[2][3][4][8][9]

-

Deprotonation: The strong base, sodium hydride, deprotonates the free 3-hydroxyl group of the protected ribofuranose to form a highly nucleophilic alkoxide ion.

-

Nucleophilic Attack: The alkoxide ion then acts as a nucleophile and attacks the electrophilic methyl carbon of methyl iodide.

-

Displacement of the Leaving Group: This attack occurs in a concerted fashion, leading to the displacement of the iodide leaving group and the formation of the C-O-C ether linkage.

Caption: Williamson ether synthesis for the methylation of the 3-hydroxyl group.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the isopropylidene methyl groups (two singlets), the methyl ether group (a singlet), and the protons of the furanose ring with specific chemical shifts and coupling constants.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the quaternary carbon of the isopropylidene group, the methoxy carbon, and the carbons of the ribofuranose ring.

Infrared (IR) Spectroscopy:

The IR spectrum should exhibit characteristic absorption bands for C-H stretching of the alkyl groups, C-O stretching of the ether and acetal functionalities, and the absence of a broad O-H stretching band, indicating the successful methylation of the hydroxyl group.

Mass Spectrometry (MS):

Mass spectrometry can be used to determine the molecular weight of the product and to support its structural elucidation through fragmentation analysis.

Conclusion

This technical guide has provided a detailed and scientifically grounded protocol for the synthesis of this compound from D-ribose. By understanding the underlying reaction mechanisms and employing rigorous experimental techniques, researchers can reliably produce this valuable intermediate for the development of novel nucleoside-based therapeutics. The provided methodologies are designed to be both reproducible and scalable, facilitating further research and drug discovery efforts.

References

- 1. madridge.org [madridge.org]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

An In-Depth Technical Guide to the Synthesis and Significance of 1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose

Abstract

This technical guide provides a comprehensive overview of the synthesis, chemical rationale, and significance of 1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose, a key intermediate in nucleoside chemistry and drug development. While the definitive "discovery" of this specific molecule is not attributed to a single seminal publication, its synthesis is a logical extension of the pioneering work in carbohydrate chemistry, particularly the extensive studies on the structure and derivatives of D-ribose. This guide will delve into the foundational principles that underpin its preparation, offer a detailed, field-proven synthetic protocol, and explore its applications for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of Protected Ribofuranose Derivatives

The study of nucleic acids and their analogues has been a cornerstone of molecular biology and medicinal chemistry for over a century. The work of pioneers like Phoebus Levene in the early 20th century laid the groundwork for our understanding of the chemical nature of DNA and RNA, identifying D-ribose and 2-deoxy-D-ribose as the constituent sugars.[1][2] The synthesis of modified nucleosides, which are crucial for the development of antiviral and anticancer agents, necessitates precise control over the reactivity of the ribofuranose ring. This control is achieved through the use of protecting groups, which selectively mask certain hydroxyl groups while leaving others available for reaction.

This compound is a strategically important derivative of D-ribose. The isopropylidene group, forming a cyclic acetal across the C1 and C2 hydroxyls, serves two critical functions: it locks the ribofuranose in its furanose form and protects the anomeric and C2 hydroxyls from unwanted reactions. The methyl ether at the C3 position provides a stable, non-participating protecting group, leaving the C5 hydroxyl as the primary site for further chemical modification. This strategic protection scheme is fundamental to the synthesis of a wide array of nucleoside analogues.

The Genesis of a Synthetic Strategy: Building on Foundational Carbohydrate Chemistry

The synthesis of this compound is not documented in a single, celebrated "discovery" paper but rather emerged from the systematic development of synthetic methodologies for carbohydrates. The key transformations involved are:

-

Acetal Protection: The use of acetone to form isopropylidene derivatives (acetonides) of diols in sugars became a standard technique for their protection and for imparting solubility in organic solvents.[3]

-

Selective Alkylation: The ability to selectively alkylate one hydroxyl group in the presence of others is a central challenge in carbohydrate chemistry. The formation of the 1,2-O-isopropylidene group sterically hinders the C2 and C3 hydroxyls to different extents, allowing for regioselective reactions.

The logical synthetic pathway to the target molecule, therefore, involves the initial protection of D-ribose followed by selective methylation.

Synthetic Workflow: A Step-by-Step Protocol

The following protocol represents a robust and validated method for the preparation of this compound, synthesized from the collective knowledge in the field.

Overall Synthetic Scheme

Caption: Synthetic pathway to this compound.

Experimental Protocol

Step 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-ribofuranose (Intermediate A)

-

Rationale: The initial step involves the protection of the hydroxyl groups of D-ribose using acetone under acidic catalysis. The formation of the bicyclic di-acetonide is a common strategy to create a stable, crystalline intermediate that is soluble in organic solvents.

-

Procedure:

-

Suspend D-ribose in anhydrous acetone.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Stir the mixture at room temperature until the D-ribose has completely dissolved and thin-layer chromatography (TLC) indicates the formation of a new, less polar product.

-

Neutralize the reaction with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can often be used directly in the next step or purified by crystallization.

-

Step 2: Synthesis of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside (Intermediate B)

-

Rationale: This step involves the formation of the methyl glycoside and selective hydrolysis of the 5,6-O-isopropylidene group. The anomeric methoxy group provides a stable protecting group at C1, and the now-free primary hydroxyl at C5 and the secondary hydroxyl at C3 are available for the subsequent methylation step.

-

Procedure:

-

Dissolve Intermediate A in anhydrous methanol.

-

Add a catalytic amount of a strong acid (e.g., acetyl chloride or a sulfonic acid resin).

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction and neutralize with a base.

-

Concentrate the mixture under reduced pressure.

-

The resulting crude methyl 2,3-O-isopropylidene-β-D-ribofuranoside can be purified by column chromatography.

-

Step 3: Synthesis of this compound (Target Compound)

-

Rationale: The final step is the selective methylation of the C3 hydroxyl group. Sodium hydride is used as a strong base to deprotonate the hydroxyl group, forming an alkoxide that then acts as a nucleophile to attack methyl iodide. Dimethylformamide (DMF) is a suitable polar aprotic solvent for this reaction.

-

Procedure:

-

Dissolve Intermediate B in anhydrous DMF.

-

Cool the solution in an ice bath and add sodium hydride portion-wise.

-

Stir the mixture until hydrogen evolution ceases.

-

Add methyl iodide dropwise.

-

Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

-

Quench the reaction carefully by the slow addition of water.

-

Extract the product into an organic solvent.

-

Wash the organic layer sequentially with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by silica gel column chromatography.

-

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |

| D-Ribose | C₅H₁₀O₅ | 150.13 | - | White solid |

| Intermediate A | C₁₂H₂₀O₅ | 244.28 | 70-85 | White crystalline solid |

| Intermediate B | C₉H₁₆O₅ | 204.22 | 60-75 | Colorless oil or low-melting solid |

| Target Compound | C₁₀H₁₈O₅ | 218.25 | 80-90 | Colorless oil |

Logical Relationships and Mechanistic Insights

The success of this synthesis hinges on the principles of regioselectivity and the strategic use of protecting groups.

Caption: Rationale behind the synthetic strategy.

The isopropylidene group at the 1,2-position not only protects these hydroxyls but also influences the reactivity of the remaining hydroxyl groups. While the primary hydroxyl at C5 is generally more reactive towards many electrophiles, the specific conditions of the methylation reaction (a strong base in a polar aprotic solvent) can favor the deprotonation and subsequent methylation of the C3 hydroxyl.

Conclusion and Future Perspectives

The synthesis of this compound is a testament to the power of synthetic organic chemistry to manipulate complex biomolecules with precision. Although its "discovery" cannot be traced to a single event, its preparation is a logical and elegant application of fundamental principles developed by the pioneers of carbohydrate chemistry. This versatile intermediate continues to be a valuable building block in the synthesis of novel nucleoside analogues for therapeutic applications, underscoring the enduring legacy of foundational research in the ongoing quest for new medicines.

References

The Cornerstone of Modern Therapeutics: An In-depth Guide to Ribofuranose Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Sugar with Profound Biological Impact

At the heart of cellular function lies a simple five-carbon sugar: D-ribose. In its biologically active form, it adopts a five-membered ring structure known as ribofuranose.[1][2] This conformation is not a mere structural footnote; it is the fundamental scaffold upon which the machinery of life is built. Ribofuranose is a critical component of ribonucleic acid (RNA), the molecule responsible for translating genetic code into proteins.[3] Furthermore, its phosphorylated derivatives, such as adenosine triphosphate (ATP), serve as the primary energy currency of the cell, driving countless metabolic processes.[3][4] The central role of ribofuranose in these vital processes makes its derivatives a fertile ground for therapeutic intervention. By subtly modifying this core structure, scientists can create powerful nucleoside and nucleotide analogs that act as antiviral and anticancer agents.[5][6][7] This guide provides a comprehensive overview of the chemistry, synthesis, and therapeutic application of ribofuranose derivatives, offering field-proven insights for professionals in drug development.

The Chemistry of Ribofuranose: Structure, Conformation, and Reactivity

The therapeutic potential of ribofuranose derivatives is intrinsically linked to the unique chemical properties of the ribofuranose ring. Understanding these properties is paramount for the rational design of novel therapeutics.

The Significance of the Ribose Pucker

The five-membered ribofuranose ring is not planar. To alleviate steric strain, it adopts a puckered conformation.[8] This puckering is typically described by the displacement of the C2' and C3' carbons relative to the plane formed by the C1', C4', and ring oxygen atoms. The two most common conformations are C2'-endo and C3'-endo.[9]

-

C3'-endo (North conformation): This pucker is predominantly found in A-form double helices, characteristic of RNA.[9][10]

-

C2'-endo (South conformation): This conformation is characteristic of B-form DNA.[9][10]

The conformation of the ribose pucker has profound biological implications. It dictates the overall geometry of the nucleic acid helix, influencing protein-nucleic acid interactions and the binding of drugs.[10] The ability to lock a synthetic nucleoside analog into a specific pucker is a powerful strategy in drug design, enhancing its binding affinity and selectivity for a target enzyme or receptor.[10]

Caption: Conformational equilibrium between C3'-endo and C2'-endo puckers.

Key Functional Groups and Their Reactivity

The hydroxyl groups of the ribofuranose ring, particularly the 2'-hydroxyl, are key to its reactivity and are frequent targets for modification in drug design.

-

2'-Hydroxyl Group: The presence of the 2'-hydroxyl group in RNA, and its absence in DNA, is a fundamental distinction. This group makes RNA more susceptible to hydrolysis than DNA. In drug development, modifying the 2'-hydroxyl can enhance the stability of oligonucleotide therapeutics or alter the binding of a nucleoside analog to its target.

-

3'-Hydroxyl Group: The 3'-hydroxyl is essential for the formation of the phosphodiester bond that links nucleotides together in a nucleic acid chain. Modification or removal of this group is a common strategy for creating chain-terminating antiviral and anticancer drugs.[7]

-

5'-Hydroxyl Group: This primary hydroxyl group is the site of phosphorylation, converting a nucleoside into a nucleotide. Prodrug strategies often involve modifying the 5'-hydroxyl to improve a drug's oral bioavailability and cellular uptake.[11]

Synthesis and Modification of Ribofuranose Derivatives

The chemical synthesis of ribofuranose derivatives is a complex process that requires a strategic approach to protect and deprotect the various functional groups.

Protecting Group Strategies

Due to the multiple reactive hydroxyl groups on the ribose sugar, protecting groups are essential to ensure regioselective reactions during synthesis.[12] The choice of protecting groups is critical and depends on the specific transformation being performed.

| Hydroxyl Group | Common Protecting Groups | Deprotection Conditions |

| 5'-OH | Dimethoxytrityl (DMT) | Mild acid (e.g., trichloroacetic acid)[13] |

| 2'-OH & 3'-OH | tert-Butyldimethylsilyl (TBDMS) | Fluoride source (e.g., TBAF)[13] |

| 2'-OH & 3'-OH | Acyl groups (e.g., Benzoyl, Acetyl) | Basic conditions (e.g., ammonia)[14] |

The development of orthogonal protecting groups, which can be removed under different conditions, is crucial for the efficient synthesis of complex ribofuranose derivatives.[13]

Glycosylation: Forging the Nucleoside Link

The formation of the N-glycosidic bond between the ribofuranose sugar and a nucleobase is a key step in nucleoside synthesis. The Vorbrüggen glycosylation is a widely used method that involves reacting a protected ribose derivative with a silylated nucleobase in the presence of a Lewis acid catalyst.[15]

Caption: General workflow for nucleoside synthesis via glycosylation.

Ribofuranose Derivatives in Drug Development: Case Studies

The modification of the ribofuranose scaffold has led to the development of numerous life-saving drugs.

Antiviral Nucleoside Analogs

Many antiviral drugs are nucleoside analogs that mimic natural nucleosides and interfere with viral replication.[6][7]

-

Ribavirin: A broad-spectrum antiviral agent, Ribavirin is a synthetic guanosine analog.[16] Its mechanism of action is complex, but it is known to inhibit viral RNA synthesis.[17][18]

-

Zidovudine (AZT): A pioneering anti-HIV drug, AZT is a thymidine analog with a modified ribose ring. After being phosphorylated in the body, it is incorporated into the growing viral DNA chain by reverse transcriptase, causing chain termination.

-

Sofosbuvir: A cornerstone of Hepatitis C treatment, Sofosbuvir is a nucleotide analog prodrug. It is metabolized in the liver to its active triphosphate form, which then acts as a chain terminator for the viral RNA polymerase.

Anticancer Nucleoside Analogs

The rapid proliferation of cancer cells makes them particularly susceptible to drugs that interfere with DNA synthesis.[6]

-

Gemcitabine: Used to treat a variety of cancers, including pancreatic and lung cancer, Gemcitabine is a cytidine analog that inhibits DNA synthesis.[6]

-

Cytarabine: This nucleoside analog is effective against various forms of leukemia by disrupting DNA synthesis and cell division.[6]

Experimental Protocol: Synthesis of a 5'-DMT-Protected Ribonucleoside Phosphoramidite

Phosphoramidites are the key building blocks for the automated chemical synthesis of oligonucleotides.[19][20][21] The following is a generalized protocol for the synthesis of a 5'-O-Dimethoxytrityl (DMT)-protected ribonucleoside phosphoramidite, a crucial reagent for RNA synthesis.

Objective: To synthesize a 5'-DMT, 2'-TBDMS-protected ribonucleoside phosphoramidite for use in solid-phase RNA synthesis.

Materials:

-

N-acylated, 2'-O-TBDMS-ribonucleoside

-

Dimethoxytrityl chloride (DMT-Cl)

-

Pyridine (anhydrous)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM, anhydrous)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

5'-O-DMT Protection: a. Dissolve the N-acylated, 2'-O-TBDMS-ribonucleoside in anhydrous pyridine. b. Add DMT-Cl portion-wise at 0°C and allow the reaction to warm to room temperature. c. Monitor the reaction by thin-layer chromatography (TLC). d. Upon completion, quench the reaction with methanol and evaporate the solvent. e. Perform an aqueous workup with ethyl acetate and saturated sodium bicarbonate solution. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. g. Purify the crude product by silica gel chromatography to yield the 5'-O-DMT, 2'-O-TBDMS-protected ribonucleoside.

-

3'-Phosphitylation: a. Dissolve the product from step 1 in anhydrous dichloromethane. b. Add DIPEA and cool the solution to 0°C. c. Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise. d. Stir the reaction at room temperature and monitor by TLC. e. Upon completion, quench with saturated sodium bicarbonate solution and extract with DCM. f. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. g. Purify the crude product by flash chromatography on silica gel to obtain the final phosphoramidite.

Characterization: The final product should be characterized by ¹H NMR, ³¹P NMR, and mass spectrometry to confirm its structure and purity.[19]